

5',5'-Difluoro BAPTA Tetrapotassium: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5',5'-Difluoro BAPTA
tetrapotassium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5',5'-Difluoro BAPTA tetrapotassium is a high-selectivity calcium chelator widely utilized in biological research to control and measure intracellular and extracellular calcium ion (Ca^{2+}) concentrations. As a fluorinated derivative of the parent compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers distinct advantages, including a moderate affinity for Ca^{2+} , rapid binding kinetics, and relative insensitivity to physiological pH changes.[1][2] Its most notable feature is its application in ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy for the non-invasive quantification of free calcium concentrations in living cells and tissues.[2][3][4] This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 5',5'-Difluoro BAPTA tetrapotassium for professionals in research and drug development.

Core Properties and Data

5',5'-Difluoro BAPTA tetrapotassium is a cell-impermeant salt, making it ideal for use in cell-free systems or for introduction into cells via techniques such as microinjection or electroporation.[5] For intracellular applications in cell populations, its acetoxymethyl (AM) ester form, 5',5'-Difluoro BAPTA-AM, is used, which is membrane-permeant.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of 5',5'-Difluoro BAPTA tetrapotassium is presented in Table 1.

Property	Value	Reference(s)
Chemical Formula	C ₂₂ H ₁₈ F ₂ K ₄ N ₂ O ₁₀	[8]
Molecular Weight	665.0 g/mol	[8]
CAS Number	214539-74-3 (often cited as 152290-47-6)	[8]
Appearance	White to off-white solid	[8]
Solubility	Soluble in water	[8]
Storage	Store at 4°C, protected from moisture	[8]
Cell Permeability	Membrane impermeant	[8]

Ion Binding Properties

The defining characteristic of 5',5'-Difluoro BAPTA is its selective binding of divalent cations, particularly calcium. Its dissociation constant (K_d) for Ca²⁺ makes it a valuable tool for buffering calcium in the nanomolar to low micromolar range.

Ion	Dissociation Constant (K _d)	Conditions	Reference(s)
Ca ²⁺	0.59 μM	In the absence of Mg ²⁺	[8]
Ca ²⁺	0.70 μM	In the presence of 1 mM Mg ²⁺	[8]
Fe ²⁺	50 nM	Not specified	[9]

Experimental Protocols

The following protocols provide detailed methodologies for the key applications of 5',5'-Difluoro BAPTA tetrapotassium.

Preparation of Calcium Buffers

This protocol describes the preparation of solutions with defined free Ca^{2+} concentrations using 5',5'-Difluoro BAPTA tetrapotassium. These buffers are essential for the calibration of fluorescent calcium indicators and for in vitro assays requiring precise calcium control.

Materials:

- 5',5'-Difluoro BAPTA tetrapotassium
- High-purity, Ca^{2+} -free water
- CaCl_2 stock solution (e.g., 1 M)
- Buffer solution (e.g., 10 mM MOPS or HEPES, with desired background ionic strength, e.g., 100 mM KCl), pH adjusted.

Procedure:

- Prepare a "Zero Calcium" Stock Solution:
 - Dissolve a known amount of 5',5'-Difluoro BAPTA tetrapotassium in the Ca^{2+} -free buffer to a final concentration of 10 mM. This solution will serve as the "zero calcium" standard.
- Prepare a "Saturating Calcium" Stock Solution:
 - To a precise volume of the "Zero Calcium" stock solution, add a precise molar equivalent of the CaCl_2 stock solution to achieve a 1:1 molar ratio of Ca^{2+} to 5',5'-Difluoro BAPTA. This will create a "saturating calcium" standard.
- Create a Series of Calibration Buffers:
 - Mix the "Zero Calcium" and "Saturating Calcium" stock solutions in varying ratios to achieve the desired free Ca^{2+} concentrations. The free Ca^{2+} concentration can be calculated using software such as MaxChelator or by solving the binding equilibrium

equations, taking into account the K_d of the chelator and the concentrations of all interacting ions, pH, and temperature.

Intracellular Calcium Buffering via Microinjection

As a salt, 5',5'-Difluoro BAPTA tetrapotassium must be introduced into cells mechanically. Microinjection is a common method for single-cell studies.

Materials:

- 5',5'-Difluoro BAPTA tetrapotassium
- Intracellular-like solution (e.g., containing KCl, HEPES, at physiological pH)
- Microinjection system with micropipettes

Procedure:

- Prepare the Injection Solution:
 - Dissolve 5',5'-Difluoro BAPTA tetrapotassium in the intracellular-like solution to the desired final concentration (typically 0.1-10 mM).
 - Ensure the pH and osmolality of the solution are compatible with the intracellular environment.
 - Filter the solution through a 0.2 μm syringe filter to remove particulates.
- Load the Micropipette:
 - Back-fill a clean micropipette with the injection solution.
- Perform Microinjection:
 - Under microscopic guidance, carefully insert the micropipette into the target cell.
 - Inject a small volume of the solution into the cytoplasm. The injected volume should be a small fraction of the total cell volume to avoid physical damage.

^{19}F NMR Spectroscopy for Intracellular Calcium Measurement

The fluorine atoms on 5',5'-Difluoro BAPTA provide a distinct NMR signal that shifts upon calcium binding, allowing for the quantification of intracellular Ca^{2+} . For these experiments, the membrane-permeant AM ester form is typically used to load cells.

Generalized Protocol for Cell Loading with 5',5'-Difluoro BAPTA-AM:

- **Prepare a Stock Solution:** Dissolve 5',5'-Difluoro BAPTA-AM in anhydrous DMSO to a concentration of 1-10 mM.
- **Prepare a Loading Buffer:** Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 1-10 μM . The addition of Pluronic® F-127 (0.02-0.04%) can aid in solubilization.
- **Cell Loading:** Incubate the cells with the loading buffer for 30-60 minutes at 37°C .
- **Wash and De-esterification:** Wash the cells with fresh buffer to remove extracellular AM ester. Incubate for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases, trapping the active chelator inside the cells.
- **^{19}F NMR Analysis:** Acquire ^{19}F NMR spectra of the loaded cells. The chemical shift of the fluorine signal will be dependent on the proportion of the chelator that is bound to calcium, allowing for the calculation of the free intracellular Ca^{2+} concentration.

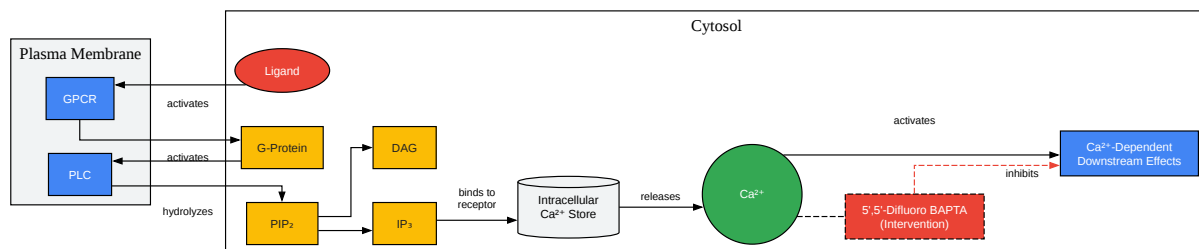
Signaling Pathways and Experimental Workflows

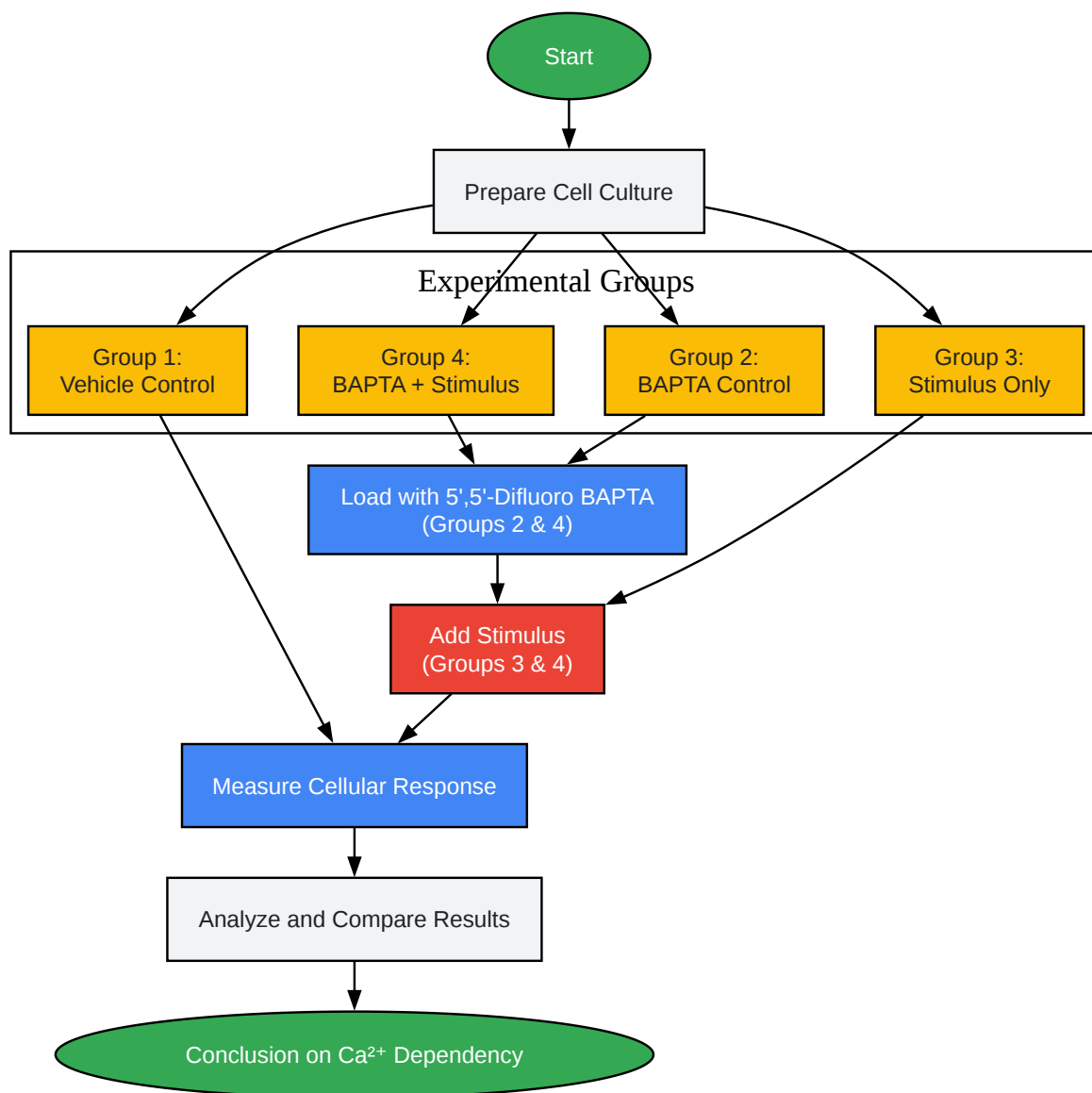
5',5'-Difluoro BAPTA tetrapotassium is a powerful tool for dissecting the role of calcium in a variety of signaling pathways. By buffering intracellular calcium, researchers can determine the calcium dependency of specific cellular events.

Investigating G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, upon activation, lead to the production of inositol trisphosphate (IP_3), which in turn triggers the release of calcium from intracellular stores. 5',5'-Difluoro BAPTA can be used

to buffer these calcium transients, thereby elucidating the downstream effects of calcium signaling in the GPCR cascade.





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